molecular formula C11H9NO3 B8394068 2-(3-Nitrobenzyl)furan

2-(3-Nitrobenzyl)furan

Cat. No. B8394068
M. Wt: 203.19 g/mol
InChI Key: KETUWBNIZYFNEP-UHFFFAOYSA-N
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Patent
US08415479B2

Procedure details

0.85 g (4.18 mmol) of 2-(3-nitrobenzyl)furan, 1.21 g (21.8 mmol) of reduced iron, and 1 mL of 1N hydrochloric acid were heated under reflux in 10 mL of ethanol for 3.5 hours. After cooling the reaction solution, an aqueous sodium bicarbonate solution was added to alkalify the reaction solution; and filtration through a glass filter, which was covered by celite, was conducted. The filtrate was condensed, and the resulting product was separated and purified using silica gel column chromatography, thereby giving 0.72 g of 3-(furan-2-ylmethyl)aniline (yield: 99%).
Quantity
0.85 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)[CH2:7][C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)([O-])=O.Cl.C(=O)(O)[O-].[Na+]>C(O)C>[O:9]1[CH:10]=[CH:11][CH:12]=[C:8]1[CH2:7][C:6]1[CH:5]=[C:4]([CH:15]=[CH:14][CH:13]=1)[NH2:1] |f:2.3|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CC=2OC=CC2)C=CC1
Name
reduced iron
Quantity
1.21 g
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction solution
FILTRATION
Type
FILTRATION
Details
and filtration through a glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
the resulting product was separated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)CC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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